Higher Topological Polar Surface Area (TPSA) vs. Unsubstituted Spiro-Piperidine Core
The N-(2-ethoxyacetyl) substituent increases the topological polar surface area to 55.8 Ų, compared with 38.3 Ų for the parent spiro[benzofuran-2,4'-piperidin]-3-one scaffold (CAS 1047721-77-6) [1][2]. This 17.5 Ų increment places the compound closer to the TPSA window (<140 Ų) typical of orally bioavailable CNS agents, yet still below the threshold that would severely limit passive membrane permeability.
| Evidence Dimension | Topological Polar Surface Area (computed) |
|---|---|
| Target Compound Data | 55.8 Ų |
| Comparator Or Baseline | 3H-spiro[1-benzofuran-2,4'-piperidine]-3-one (CAS 1047721-77-6): 38.3 Ų |
| Quantified Difference | +17.5 Ų (46% relative increase) |
| Conditions | PubChem-computed with Cactvs 3.4.8.24 algorithm |
Why This Matters
Higher TPSA directly impacts formulation behavior, BBB permeability predictions, and the compound's fit within target-binding pockets that require polar interactions; users should select this analog when increased polarity is desirable.
- [1] PubChem CID 90618437: 1'-(2-ethoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one. U.S. National Library of Medicine, 2026. View Source
- [2] PubChem CID 46941796: 3H-spiro[1-benzofuran-2,4'-piperidine]-3-one (CAS 1047721-77-6). U.S. National Library of Medicine, 2026. View Source
